molecular formula C23H22FN3O3 B2936287 N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872854-87-0

N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide

Cat. No.: B2936287
CAS No.: 872854-87-0
M. Wt: 407.445
InChI Key: DNTKVENJFDYYAP-UHFFFAOYSA-N
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Description

The compound N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide features a hybrid structure combining an indole core modified with a pyrrolidinylethyl side chain and an acetamide group substituted with a 3-fluoro-4-methylphenyl moiety.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-15-8-9-16(12-19(15)24)25-23(30)22(29)18-13-27(20-7-3-2-6-17(18)20)14-21(28)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTKVENJFDYYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, also known as P572-4610, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of P572-4610 is C21H19FN6O2, with a molecular weight of 406.42 g/mol. The compound features several functional groups that contribute to its biological activity, including a fluorinated aromatic ring and an indole moiety.

PropertyValue
Molecular FormulaC21H19FN6O2
Molecular Weight406.42 g/mol
LogP3.577
Water Solubility (LogSw)-3.76
pKa (acid)11.00
pKa (base)2.80

Anticancer Properties

P572-4610 has been included in various screening libraries targeting cancer treatment. Its structural analogs have shown promising activity against multiple cancer cell lines. For instance, derivatives of similar compounds have exhibited inhibition of serine proteases, which are crucial in cancer cell proliferation and metastasis .

Enzyme Inhibition

The compound is noted for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. In vitro studies have demonstrated that modifications in the cyclic amine structure attached to the 2-oxo backbone can significantly enhance AChE inhibitory activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the phenyl and indole rings can alter the potency and selectivity of P572-4610 against targeted enzymes. For example, variations in the fluorine substitution pattern have been correlated with changes in biological activity, suggesting that fine-tuning these groups could optimize therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological implications of P572-4610 and its analogs:

  • In Vitro Studies : Research involving various cancer cell lines has shown that compounds structurally related to P572-4610 exhibit IC50 values in the micromolar range against AChE, indicating significant potential for neuroprotective applications .
  • Antimicrobial Activity : Some derivatives have demonstrated moderate antimicrobial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM .
  • Docking Studies : Molecular docking simulations have provided insights into the binding affinities of P572-4610 with target proteins, revealing key interactions that stabilize the compound within the active sites of enzymes like AChE .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name / Identifier Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound : N-(3-fluoro-4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide Indole-3-yl + acetamide - 1-(2-oxo-2-pyrrolidin-1-ylethyl) on indole N
- 3-fluoro-4-methylphenyl on acetamide
Hypothesized tubulin inhibition (based on analogs); pyrrolidinyl may enhance solubility
D-24851 (N-pyridin-4-yl-2-oxo-2-[1-(4-chlorobenzyl)indol-3-yl]acetamide) Indole-3-yl + acetamide - 4-chlorobenzyl on indole N
- Pyridin-4-yl on acetamide
Potent tubulin inhibitor; preclinical development for anticancer applications
Compound 1-F (2-Hydroxy-2-(2-oxoindolin-3-ylidene)-N-phenyl-acetamide) 2-Oxoindolin-3-ylidene + acetamide - Hydroxy group at C2
- Phenyl on acetamide
Structural analog with potential antioxidant or kinase-modulating activity
: 2-{[3-(4-Ethoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide Pyrimidoindole + sulfanylacetamide - Ethoxyphenyl on pyrimidine
- 3-fluorophenyl on acetamide
Sulfur-containing heterocycle may influence redox activity or metal binding
: N-[2-(6-Fluoroindol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazinyl]acetamide Indole-1-yl + pyridazinylacetamide - 6-Fluoroindole
- 4-fluoro-2-methoxyphenyl on pyridazine
Fluorine and methoxy groups may enhance blood-brain barrier penetration

Functional Group Analysis

  • Indole Modifications: The target compound’s pyrrolidinylethyl side chain (vs. Fluorine substitutions (e.g., 3-fluoro-4-methylphenyl in the target vs. 6-fluoroindole in ) are common in drug design to enhance binding affinity and reduce oxidative metabolism .
  • Acetamide Variations :

    • The 3-fluoro-4-methylphenyl group in the target compound contrasts with pyridinyl (D-24851) or simple phenyl (1-F) substituents, influencing steric and electronic interactions with target proteins .

Research Findings and Implications

  • D-24851 : Demonstrated potent tubulin polymerization inhibition (IC₅₀ = 12 nM) and antitumor efficacy in vivo, highlighting the importance of indole-acetamide scaffolds in oncology .
  • and Pyrimidoindoles : Sulfur-containing analogs (e.g., sulfanylacetamide in ) may exhibit unique binding modes due to thiol-mediated interactions, though data on specific activities are lacking .
  • Fluorinated Derivatives : Compounds like the target and ’s analog leverage fluorine’s electronegativity to optimize pharmacokinetics, a strategy validated in FDA-approved drugs (e.g., crizotinib) .

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